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molecular formula C12H17NO3 B3037852 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 64215-27-6

1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3037852
M. Wt: 223.27 g/mol
InChI Key: GMMYWRGHKYKZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038065

Procedure details

To a mixture of 1-isobutyl-3-cyano-4,6-dimethylpyrid-2-one (99.8 g., 0.489 mole) and 100 ml. of water is slowly added, with stirring, concentrated sulfuric acid (200 ml.) When the addition of complete the reaction mixture is heated on a steam bath for 24 hours. The solution is then poured into a sodium hydroxide solution and filtered. The alkaline filtrate is acidified and the resulting solid is then collected by filtration to give 1-isobutyl-3-carboxy-4,6-dimethylpyrid-2-one, 44.5 g. (40.6% yield), mp 93°-95° C.
Quantity
99.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[C:7]([C:13]#N)[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3].S(=O)(=O)(O)[OH:17].[OH-:21].[Na+]>O>[CH2:1]([N:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[C:7]([C:13]([OH:17])=[O:21])[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
99.8 g
Type
reactant
Smiles
C(C(C)C)N1C(C(=C(C=C1C)C)C#N)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting solid is then collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1C(C(=C(C=C1C)C)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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